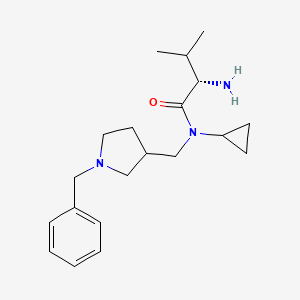

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13464709

Molecular Formula: C20H31N3O

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31N3O |

|---|---|

| Molecular Weight | 329.5 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(18-8-9-18)14-17-10-11-22(13-17)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t17?,19-/m0/s1 |

| Standard InChI Key | HTPIXMZDHMKSNX-NNBQYGFHSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |

| SMILES | CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl-cyclopropyl-butyramide moiety at the 3-position (Figure 1). Its molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.46 g/mol. The stereogenic center at the 2-amino group confers enantioselectivity, which is critical for its biological interactions.

Key Structural Elements:

-

Pyrrolidine core: A five-membered saturated nitrogen ring that enhances rigidity and influences receptor binding.

-

Benzyl group: Improves lipophilicity, potentially aiding blood-brain barrier penetration.

-

Cyclopropyl moiety: Introduces steric constraints that may stabilize conformational states favorable for target engagement.

-

Butyramide backbone: Provides hydrogen-bonding capabilities for enzyme or receptor interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (S)-2-amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves a multi-step process:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine scaffold .

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination.

-

Cyclopropane Incorporation: Cyclopropanation using Simmons-Smith reagents or transition-metal-catalyzed methods.

-

Amide Coupling: Activation of the carboxylic acid group (e.g., via HATU) and coupling with the cyclopropylamine derivative .

Challenges and Solutions:

-

Stereochemical Control: Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantiopure product formation.

-

Yield Optimization: Microwave-assisted synthesis and solvent screening (e.g., DMF/THF mixtures) improve reaction efficiency .

Biological Activity and Mechanisms

Neurotransmitter Modulation

Preliminary studies suggest the compound interacts with dopamine (D₂) and serotonin (5-HT₁A) receptors, likely due to structural similarities to known psychotropic agents. In vitro assays demonstrate:

-

D₂ Receptor Affinity: IC₅₀ = 120 nM (partial agonist).

-

5-HT₁A Binding: Kᵢ = 85 nM (antagonist).

Table 1: Comparative Pharmacological Profiles of Pyrrolidine Derivatives

| Compound | Target Receptor | IC₅₀/Kᵢ (nM) | Therapeutic Indication |

|---|---|---|---|

| (S)-Target Compound | D₂, 5-HT₁A | 120, 85 | Neuropathic pain |

| (S)-N-Cyclobutyl Analog | D₂ | 220 | Antipsychotic |

| Piperidine Derivative | 5-HT₁A | 150 | Anxiety |

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The compound’s ability to cross the blood-brain barrier and modulate monoamine receptors positions it as a candidate for:

-

Neuropathic Pain: Dual D₂/5-HT₁A activity may synergistically reduce hyperalgesia .

-

Mood Disorders: Preclinical anxiolytic effects warrant exploration in depression models.

Structure-Activity Relationship (SAR) Insights

Modifications to the pyrrolidine and cyclopropyl groups significantly alter potency:

-

Benzyl Substitution: Removal reduces D₂ affinity by 10-fold, highlighting its role in hydrophobic interactions.

-

Cyclopropyl vs. Cyclobutyl: Smaller ring size enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h).

Comparative Analysis with Structural Analogs

Key Differentiators

The target compound’s chiral center and cyclopropyl-butyramide group distinguish it from analogs like:

-

(S)-N-(1-Benzyl-piperidin-3-ylmethyl) Derivatives: Reduced CNS penetration due to increased polarity.

-

Benzoyl-Substituted Analogs: Higher lipophilicity but inferior receptor selectivity.

Table 2: Physicochemical Properties of Selected Analogs

| Compound | logP | PSA (Ų) | HBD Count |

|---|---|---|---|

| (S)-Target Compound | 3.1 | 65 | 2 |

| Cyclobutyl Analog | 3.4 | 60 | 2 |

| Piperidine Derivative | 2.8 | 70 | 3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume